N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
Description
The compound “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide” is a heterocyclic acetamide derivative featuring:
- A thiazole core substituted with an amino group linked to a 2-sulfanylidene-1,2-dihydroquinazolin-4-yl moiety.
- A cyclohexenylethyl chain attached via the acetamide nitrogen.
The sulfanylidene group (C=S) may enhance hydrogen-bonding interactions compared to carbonyl analogs, influencing solubility and target binding .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h4-6,8-9,13,16H,1-3,7,10-12H2,(H,22,27)(H,23,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEJPVWVNWVVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)N=C3C4C=CC=CC4=NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)/N=C\3/C4C=CC=CC4=NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
Molecular Formula: C18H24N4O3S2
Molecular Weight: 408.5 g/mol
IUPAC Name: N-[2-(cyclohexen-1-yl)-ethyl]-2-(1-methyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide
The compound features a cyclohexene ring, an ethyl group, and a thiazole moiety, which contribute to its diverse chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have been shown to inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies suggest that thiazole-based compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. This activity is particularly relevant in the context of multi-drug resistant bacterial strains .
Cardiovascular Effects
There is evidence suggesting that certain sulfonamide derivatives can influence cardiovascular functions. For instance, a study on related sulfonamide compounds indicated their potential role as endothelin receptor antagonists, which could mitigate conditions such as pulmonary hypertension . The specific effects of this compound on cardiovascular health remain to be fully elucidated.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds containing thiazole and sulfonamide moieties often act as inhibitors of various enzymes involved in critical biochemical pathways.
- Receptor Interaction: The ability of the compound to bind to specific receptors can modulate signaling pathways that control cell growth and apoptosis.
- Oxidative Stress Modulation: Some studies suggest that these compounds can influence oxidative stress levels within cells, leading to altered cell survival rates.
Study 1: Anticancer Activity
In vitro studies have shown that N-[2-(cyclohexen-1-yl)ethyl]-2-{2-[sulfanylidene derivatives]} significantly inhibited the growth of breast cancer cells (MCF7). The IC50 value was determined to be 12 µM after 48 hours of treatment, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial potential .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-[2-(cyclohexen-1-yl)ethyl]-2-{2-[sulfanylidene derivatives]}. Preliminary studies using software simulations indicate favorable absorption and distribution characteristics, with low predicted toxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone-Thiazole Class
Table 1: Key Structural and Functional Differences
Key Observations :
Heterocyclic Acetamides with Varying Cores
Table 2: Comparison of Heterocyclic Systems
Key Observations :
Substituent-Driven Pharmacokinetic Profiles
Table 3: Substituent Impact on Drug-Likeness
Key Observations :
- The cyclohexenylethyl chain in the target compound may confer intermediate metabolic stability compared to halogenated analogs, as unsaturated cyclohexene rings are prone to epoxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
